N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide: is a complex organic compound that features a benzodioxole ring and a dihydroquinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and dihydroquinazolinone intermediates, which are then coupled through amide bond formation.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized via the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Preparation of Dihydroquinazolinone Intermediate: The dihydroquinazolinone moiety can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the dihydroquinazolinone intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The dihydroquinazolinone moiety can be reduced to form tetrahydroquinazolinone derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazolinone derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Material Science: Its structural properties make it a candidate for the development of novel materials.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)pentanamide
- N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)butanamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is unique due to its longer hexanamide chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(23-15-9-10-18-19(12-15)28-14-27-18)8-2-1-5-11-24-13-22-17-7-4-3-6-16(17)21(24)26/h3-4,6-7,9-10,12-13H,1-2,5,8,11,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJAGZAPDOMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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